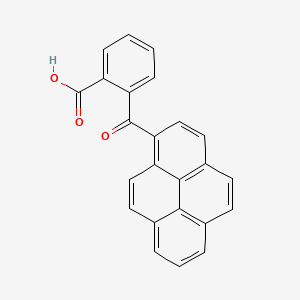

Benzoic acid, 2-(1-pyrenylcarbonyl)-

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of Benzoic acid, 2-(1-pyrenylcarbonyl)- is represented by the formula C24H14O3. For more detailed structural information, you may refer to resources like ChemSpider or PubChem .Physical And Chemical Properties Analysis

Benzoic acid, 2-(1-pyrenylcarbonyl)- has a molecular formula of C24H14O3 and a molecular weight of 350.4 g/mol. For more detailed physical and chemical properties, you may refer to resources like ChemSpider or PubChem .Wissenschaftliche Forschungsanwendungen

Auxin Transport Inhibition

2-(1-Pyrenoyl)benzoic acid is a significant inhibitor of auxin transport, as evidenced by its ability to prevent the polar transport of indoleacetic acid in bean petioles. Its activity is comparable to other known auxin transport inhibitors and impacts apical dominance and the responses to geotropism and phototropism in plants (Katekar & Geissler, 1977).

Role in Organic Synthesis

2-(1-Pyrenylcarbonyl)benzoic acid and similar compounds play a role in the synthesis of biologically active aza-anthraquinones, which have applications in organic chemistry and potential therapeutic uses. The synthesis process includes a deprotonation-condensation sequence, showcasing the compound's utility in creating complex molecular structures (Rebstock et al., 2004).

Photocatalytic Degradation Studies

Benzoic acid derivatives, including 2-(1-pyrenylcarbonyl)-benzoic acid, are subjects of study in the field of photocatalytic degradation. Research on the degradation of benzoic acid in water over TiO2 suspensions has revealed insights into the processes that lead to the incineration of such compounds, which is essential for environmental chemistry and pollution control (Velegraki & Mantzavinos, 2008).

Applications in Organic Catalysis

Studies on ionic liquids containing plant-derived benzoate anions, including 2-(1-pyrenylcarbonyl)-benzoic acid, demonstrate their application in organic catalysis. These compounds have shown effectiveness in the synthesis of tetrahydrobenzo[b]pyran and its derivatives, especially in aqueous medium under ultrasound assistance (Javed et al., 2021).

Role in Salicylic Acid Biosynthesis

Benzoic acid, including its derivatives, is a precursor in the biosynthesis of salicylic acid, an important plant hormone. Studies on benzoic acid 2-hydroxylase (BA2H) in tobacco plants highlight the conversion process of benzoic acid to salicylic acid, which is crucial for understanding plant physiology and defense mechanisms (León et al., 1995).

Exploration in Photophysical Properties

Research involving lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which are structurally related to 2-(1-pyrenylcarbonyl)-benzoic acid, delves into the syntheses, crystal structures, and photophysical properties of these compounds. Such studies are pivotal in the development of new materials with potential applications in luminescence and catalysis (Sivakumar et al., 2011).

Eigenschaften

IUPAC Name |

2-(pyrene-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O3/c25-23(18-6-1-2-7-20(18)24(26)27)19-13-11-16-9-8-14-4-3-5-15-10-12-17(19)22(16)21(14)15/h1-13H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLRVLFGKHXZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

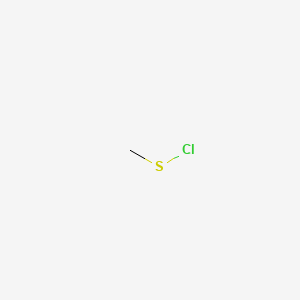

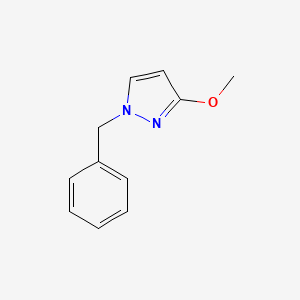

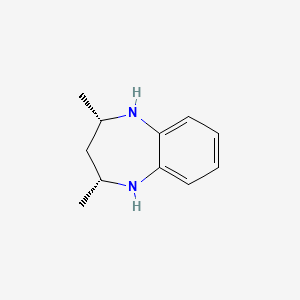

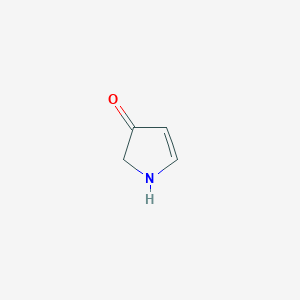

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

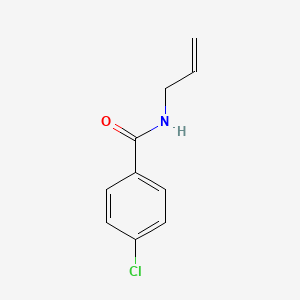

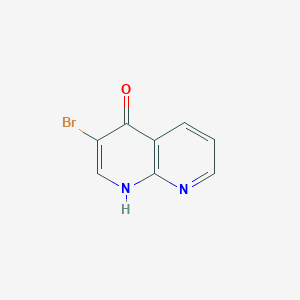

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)